An In-depth Technical Guide to 3-Amino-2-(piperidin-1-yl)isonicotinic Acid and its Chemical Class
An In-depth Technical Guide to 3-Amino-2-(piperidin-1-yl)isonicotinic Acid and its Chemical Class
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating Scarcity in Chemical Data
In the landscape of chemical research and drug discovery, it is not uncommon to encounter compounds with significant synthetic potential but a dearth of publicly available data. 3-Amino-2-(piperidin-1-yl)isonicotinic acid (CAS 1478268-02-8) is one such molecule. While its structure suggests intriguing possibilities as a scaffold in medicinal chemistry, specific literature on its synthesis, properties, and applications is sparse.
This guide, therefore, adopts a dual approach. It will first provide a comprehensive overview of the well-characterized parent compound, 3-Aminoisonicotinic acid , to establish a foundational understanding of this chemical class. Subsequently, it will leverage this knowledge and established principles of organic chemistry to propose a synthetic pathway, predict physicochemical properties, and discuss potential applications for the target molecule, 3-Amino-2-(piperidin-1-yl)isonicotinic acid. This predictive analysis is intended to empower researchers with a robust starting point for their own investigations into this promising, yet underexplored, chemical entity.
The Foundational Scaffold: 3-Aminoisonicotinic Acid
3-Aminoisonicotinic acid (CAS 7579-20-6), also known as 3-aminopyridine-4-carboxylic acid, serves as the fundamental building block for the target compound.[1][2] Its unique arrangement of a pyridine ring functionalized with both an amino and a carboxylic acid group makes it a versatile intermediate in organic synthesis.[3]
Chemical Identity and Properties
A summary of the key identifiers and physicochemical properties of 3-Aminoisonicotinic acid is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 7579-20-6 | [1] |
| Molecular Formula | C₆H₆N₂O₂ | [1] |
| Molecular Weight | 138.12 g/mol | [1] |
| IUPAC Name | 3-aminopyridine-4-carboxylic acid | [1] |
| Appearance | Yellow to brown solid | [2] |
| Melting Point | 305-310 °C | |
| logP (Octanol/Water Partition Coefficient) | 0.362 (Crippen Calculated) | [4] |
| Water Solubility (logS) | -0.93 (Crippen Calculated) | [4] |
Synthesis of 3-Aminoisonicotinic Acid
A common synthetic route to 3-aminoisonicotinic acid involves the Hofmann rearrangement of 3,4-pyridinedicarboximide.[5] In this reaction, the imide is treated with bromine and a strong base, such as sodium hydroxide, to induce a rearrangement that results in the formation of the amino group.[5]
The Target Molecule: 3-Amino-2-(piperidin-1-yl)isonicotinic acid
With a foundational understanding of the parent scaffold, we can now turn our attention to the target molecule, 3-Amino-2-(piperidin-1-yl)isonicotinic acid.
Chemical Structure
The chemical structure of 3-Amino-2-(piperidin-1-yl)isonicotinic acid is depicted in the following diagram:
Caption: Proposed synthetic workflow for 3-Amino-2-(piperidin-1-yl)isonicotinic acid.
This proposed synthesis leverages a common strategy in pyridine chemistry: nucleophilic aromatic substitution followed by reduction. The electron-withdrawing nature of the nitro group and the carboxylic acid facilitates the displacement of the chloro substituent by piperidine. Subsequent reduction of the nitro group would yield the desired product.
Predicted Physicochemical Properties
Based on the structure and data from related compounds, we can predict the following properties for 3-Amino-2-(piperidin-1-yl)isonicotinic acid:
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₁₁H₁₅N₃O₂ | Based on structure |
| Molecular Weight | 221.26 g/mol | Based on structure |
| Appearance | Likely a solid at room temperature | Similar to parent compound |
| Melting Point | Likely >200 °C | High polarity and potential for intermolecular hydrogen bonding |
| logP | ~1.5 - 2.5 | Increased lipophilicity due to the piperidine ring compared to the parent compound |
| pKa | Carboxylic acid: ~3-4; Amino group: ~5-6 | Typical ranges for these functional groups on a pyridine ring |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF | Zwitterionic character may afford some aqueous solubility, while the piperidine moiety increases organic solubility. |
Potential Applications in Drug Discovery
The isonicotinic acid scaffold is a key pharmacophore in a number of therapeutic agents. [6][7]Derivatives of 3-aminoisonicotinic acid are of particular interest due to their potential as intermediates in the synthesis of biologically active molecules, including anti-tuberculosis and anti-cancer agents. [2]
C5aR Antagonism and Anti-Inflammatory Potential
A significant area of interest for this class of compounds is in the modulation of the complement system, specifically as antagonists of the C5a receptor (C5aR). [8][9]C5a is a potent pro-inflammatory mediator, and its receptor, C5aR, is a G-protein coupled receptor implicated in a variety of inflammatory diseases. [10][11]The development of small molecule C5aR antagonists is a promising therapeutic strategy for conditions such as rheumatoid arthritis, sepsis, and ischemia-reperfusion injury. [8]The structural features of 3-Amino-2-(piperidin-1-yl)isonicotinic acid, particularly the substituted aminopyridine core, align with scaffolds found in known C5aR antagonists, suggesting its potential as a valuable intermediate or a direct therapeutic agent in this area.
Experimental Protocols
The following are generalized, representative protocols for the synthesis and analysis of 2-substituted-3-aminoisonicotinic acids, which can be adapted for the specific synthesis of 3-Amino-2-(piperidin-1-yl)isonicotinic acid.
General Synthesis of 2-Substituted-3-Aminoisonicotinic Acids
Objective: To synthesize a 2-substituted-3-aminoisonicotinic acid via nucleophilic aromatic substitution and subsequent reduction.
Materials:
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2-Chloro-3-nitroisonicotinic acid
-
Appropriate amine (e.g., Piperidine)
-
Solvent (e.g., Dioxane, DMF, or Ethanol)
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Base (e.g., Triethylamine or Potassium Carbonate)
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Reducing agent (e.g., Palladium on carbon (Pd/C), Tin(II) chloride)
-
Hydrogen source (for catalytic hydrogenation)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization)
Procedure:
-
Nucleophilic Aromatic Substitution:
-
In a round-bottom flask, dissolve 2-chloro-3-nitroisonicotinic acid in a suitable solvent.
-
Add the amine (1.1 to 1.5 equivalents) and a base (2-3 equivalents).
-
Heat the reaction mixture under reflux for several hours to overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., acid-base extraction, column chromatography) to yield the 2-substituted-3-nitroisonicotinic acid intermediate.
-
-
Reduction of the Nitro Group:
-
Dissolve the purified intermediate in a suitable solvent (e.g., Ethanol, Methanol, or Ethyl Acetate).
-
For catalytic hydrogenation, add a catalytic amount of Pd/C.
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield the final 2-substituted-3-aminoisonicotinic acid.
-
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To determine the purity of the synthesized compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is typically effective.
-
A starting gradient could be 10% acetonitrile, ramping to 90% over 20 minutes.
Procedure:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
The purity of the compound can be estimated by the relative area of the main peak.
Conclusion
While specific experimental data for 3-Amino-2-(piperidin-1-yl)isonicotinic acid remains elusive in the public domain, its chemical structure, when analyzed in the context of its parent compound and related isonicotinic acid derivatives, points to a molecule of significant interest for medicinal chemistry and drug discovery. The proposed synthetic pathway offers a logical and feasible route for its preparation, and its predicted properties suggest it is a viable candidate for further investigation. In particular, its potential as a scaffold for the development of novel C5aR antagonists warrants exploration. This guide serves as a starting point to stimulate and inform future research into this and other similarly under-characterized but potentially valuable chemical entities.
References
Sources
- 1. 3-Aminoisonicotinic acid | C6H6N2O2 | CID 459531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Aminoisonicotinic acid (CAS 7579-20-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 3-Aminoisonicotinic acid | 7579-20-6 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. The Novel C5aR Antagonist DF3016A Protects Neurons Against Ischemic Neuroinflammatory Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acs.figshare.com [acs.figshare.com]
- 10. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of antagonists of the C5a receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
